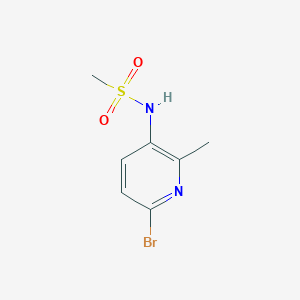![molecular formula C11H15N3O4 B13920482 N-[3-(3-methyl-4-nitrophenoxy)propyl]urea](/img/structure/B13920482.png)
N-[3-(3-methyl-4-nitrophenoxy)propyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-methyl-4-nitrophenoxy)propyl]urea is a chemical compound with the molecular formula C11H15N3O4 and a molecular weight of 253.25 g/mol . This compound is characterized by the presence of a urea group attached to a 3-(3-methyl-4-nitrophenoxy)propyl moiety. It appears as a yellow to pale yellow solid .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-methyl-4-nitrophenoxy)propyl]urea typically involves the reaction of 3-(3-methyl-4-nitrophenoxy)propylamine with an isocyanate or a urea derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions
N-[3-(3-methyl-4-nitrophenoxy)propyl]urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(3-methyl-4-aminophenoxy)propylurea.
Reduction: Formation of 3-(3-methyl-4-aminophenoxy)propylurea.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
N-[3-(3-methyl-4-nitrophenoxy)propyl]urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[3-(3-methyl-4-nitrophenoxy)propyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- N-[3-(3-methyl-4-nitrophenoxy)propyl]cyclopropanamine
- N-[3-(3-methyl-4-nitrophenoxy)propyl]acetamide
Uniqueness
N-[3-(3-methyl-4-nitrophenoxy)propyl]urea is unique due to its specific urea linkage, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
特性
分子式 |
C11H15N3O4 |
|---|---|
分子量 |
253.25 g/mol |
IUPAC名 |
3-(3-methyl-4-nitrophenoxy)propylurea |
InChI |
InChI=1S/C11H15N3O4/c1-8-7-9(3-4-10(8)14(16)17)18-6-2-5-13-11(12)15/h3-4,7H,2,5-6H2,1H3,(H3,12,13,15) |
InChIキー |
PALSGHYNTQEVSF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OCCCNC(=O)N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





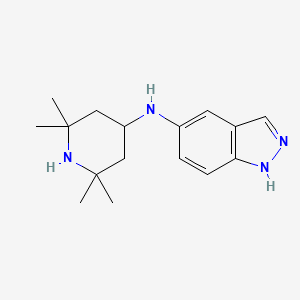
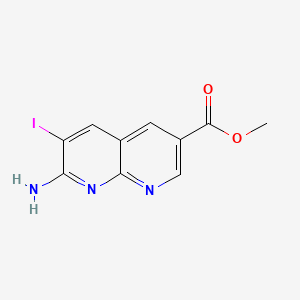
![2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13920440.png)
![Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13920442.png)
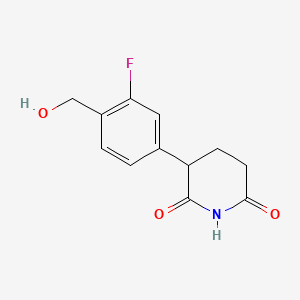
![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B13920456.png)
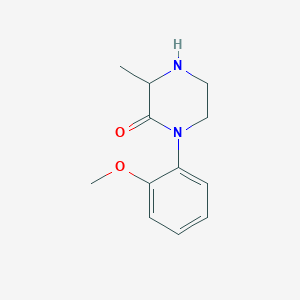
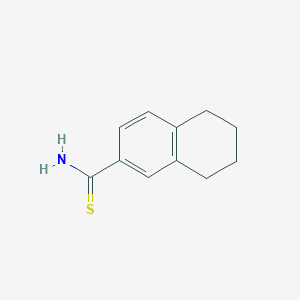
![benzyl N-[2-(hydroxymethyl)pyrimidin-5-yl]carbamate](/img/structure/B13920470.png)
